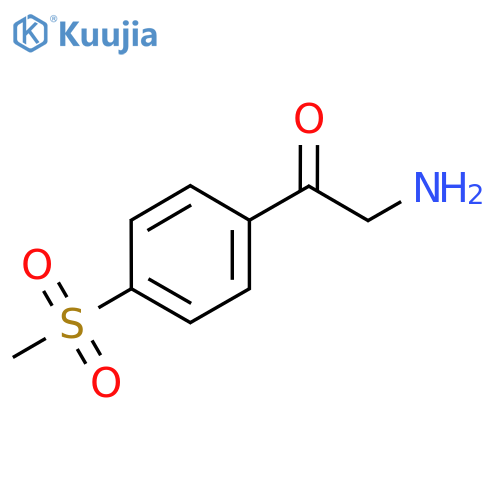

Cas no 54009-36-8 (2-amino-1-(4-methanesulfonylphenyl)ethan-1-one)

2-amino-1-(4-methanesulfonylphenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-AMINO-4'-(METHYLSULFONYL)-ACETOPHENONE

- 2-amino-1-(4-methanesulfonylphenyl)ethan-1-one

-

- MDL: MFCD11974306

- インチ: 1S/C9H11NO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5H,6,10H2,1H3

- InChIKey: ZOWYIJIPISRPQA-UHFFFAOYSA-N

- ほほえんだ: C1(C=CC(C(=O)CN)=CC=1)S(=O)(=O)C

2-amino-1-(4-methanesulfonylphenyl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1987106-0.1g |

2-amino-1-(4-methanesulfonylphenyl)ethan-1-one |

54009-36-8 | 0.1g |

$343.0 | 2023-09-16 | ||

| Enamine | EN300-1987106-10.0g |

2-amino-1-(4-methanesulfonylphenyl)ethan-1-one |

54009-36-8 | 10g |

$2229.0 | 2023-05-31 | ||

| Enamine | EN300-1987106-2.5g |

2-amino-1-(4-methanesulfonylphenyl)ethan-1-one |

54009-36-8 | 2.5g |

$697.0 | 2023-09-16 | ||

| Enamine | EN300-1987106-5.0g |

2-amino-1-(4-methanesulfonylphenyl)ethan-1-one |

54009-36-8 | 5g |

$1207.0 | 2023-05-31 | ||

| Enamine | EN300-1987106-5g |

2-amino-1-(4-methanesulfonylphenyl)ethan-1-one |

54009-36-8 | 5g |

$1207.0 | 2023-09-16 | ||

| Enamine | EN300-1987106-1g |

2-amino-1-(4-methanesulfonylphenyl)ethan-1-one |

54009-36-8 | 1g |

$391.0 | 2023-09-16 | ||

| Enamine | EN300-1987106-1.0g |

2-amino-1-(4-methanesulfonylphenyl)ethan-1-one |

54009-36-8 | 1g |

$391.0 | 2023-05-31 | ||

| Enamine | EN300-1987106-0.05g |

2-amino-1-(4-methanesulfonylphenyl)ethan-1-one |

54009-36-8 | 0.05g |

$328.0 | 2023-09-16 | ||

| Enamine | EN300-1987106-0.25g |

2-amino-1-(4-methanesulfonylphenyl)ethan-1-one |

54009-36-8 | 0.25g |

$359.0 | 2023-09-16 | ||

| Enamine | EN300-1987106-0.5g |

2-amino-1-(4-methanesulfonylphenyl)ethan-1-one |

54009-36-8 | 0.5g |

$375.0 | 2023-09-16 |

2-amino-1-(4-methanesulfonylphenyl)ethan-1-one 関連文献

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

2-amino-1-(4-methanesulfonylphenyl)ethan-1-oneに関する追加情報

Introduction to 2-amino-1-(4-methanesulfonylphenyl)ethan-1-one (CAS No. 54009-36-8)

2-amino-1-(4-methanesulfonylphenyl)ethan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 54009-36-8, is a significant compound in the realm of pharmaceutical and chemical research. This molecule, featuring a unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and synthetic organic chemistry. The presence of both amino and methanesulfonylphenyl functional groups makes it a versatile intermediate for the development of various bioactive molecules.

The compound's structure consists of an ethanone backbone substituted with a 4-methanesulfonylphenyl group at the first carbon and an amino group at the second carbon. This arrangement confers specific electronic and steric properties, making it a valuable building block for further derivatization. In recent years, the interest in such heterocyclic and substituted aromatic compounds has surged, driven by their role in modulating biological pathways and developing novel therapeutic agents.

One of the most compelling aspects of 2-amino-1-(4-methanesulfonylphenyl)ethan-1-one is its utility as a precursor in the synthesis of more complex molecules. Researchers have leveraged its reactivity to construct intricate scaffolds that are pivotal in drug discovery. For instance, its incorporation into peptidomimetics has shown promise in targeting specific enzymes involved in inflammatory responses. The methanesulfonyl group, in particular, enhances binding affinity by introducing positive charge density and hydrogen bonding capabilities, which are critical for receptor interactions.

Recent advancements in computational chemistry have further highlighted the significance of this compound. Molecular docking studies have demonstrated that derivatives of 2-amino-1-(4-methanesulfonylphenyl)ethan-1-one can effectively interact with proteins implicated in neurological disorders. The amino group allows for facile conjugation with other pharmacophores, while the phenyl ring provides a scaffold for fine-tuning electronic properties. Such attributes make it an attractive candidate for designing next-generation therapeutics.

In addition to its pharmaceutical applications, 2-amino-1-(4-methanesulfonylphenyl)ethan-1-one has found utility in materials science. Its ability to form stable complexes with metal ions has been explored in the development of catalysts and luminescent materials. The methanesulfonyl group acts as a coordinating site, facilitating interactions with transition metals such as palladium and copper. These complexes exhibit enhanced catalytic activity in cross-coupling reactions, which are fundamental to modern synthetic methodologies.

The synthesis of 2-amino-1-(4-methanesulfonylphenyl)ethan-1-one itself is a testament to the ingenuity of organic chemists. Traditional routes involve multi-step sequences starting from readily available aromatic precursors. However, recent innovations have led to more efficient synthetic pathways, including catalytic methods that minimize waste and improve yields. These advancements align with the growing emphasis on sustainable chemistry practices.

From a biological perspective, derivatives of this compound have been investigated for their potential antimicrobial and anti-inflammatory properties. The methanesulfonylphenyl moiety is known to disrupt bacterial cell membranes, making it a promising candidate for combating resistant strains of pathogens. Furthermore, its ability to modulate inflammatory cytokine release suggests therapeutic relevance in autoimmune diseases.

The role of 2-amino-1-(4-methanesulfonylphenyl)ethan-1-one in drug discovery continues to evolve with emerging research findings. Studies indicate that its structural motif can be modified to enhance bioavailability and reduce toxicity profiles. For example, incorporating fluorine atoms into the phenyl ring has been shown to improve metabolic stability while maintaining pharmacological activity. Such modifications underscore the importance of structural optimization in translating laboratory findings into clinical applications.

Future directions in research may explore the use of 2-amino-1-(4-methanesulfonylphenyl)ethan-1-one as a key intermediate in peptide mimetics and protease inhibitors. Its versatility allows for diverse functionalization strategies, enabling the design of molecules with tailored properties. As computational tools become more sophisticated, virtual screening campaigns targeting this scaffold are expected to yield novel hits with high affinity for disease-related targets.

In conclusion,2-amino-1-(4-methanesulfonylphenyl)ethan-1-one (CAS No. 54009-36-8) represents a cornerstone compound in contemporary chemical research. Its unique structural features and reactivity make it indispensable for developing innovative solutions across pharmaceuticals and materials science. As scientific understanding progresses, this molecule will undoubtedly continue to play a pivotal role in advancing our ability to address complex biological challenges.

54009-36-8 (2-amino-1-(4-methanesulfonylphenyl)ethan-1-one) 関連製品

- 898389-45-2(2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde)

- 2171768-12-8(3-amino-3-(3-fluoro-2-hydroxypropyl)-1lambda6-thietane-1,1-dione)

- 1956370-88-9(2-Oxa-9-azaspiro[5.5]undecane hydrochloride)

- 380341-41-3(2,4-dichloro-5-(3-methylphenyl)sulfamoylbenzoic acid)

- 946281-83-0(7-methoxy-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl-1-benzofuran-2-carboxamide)

- 2228888-70-6(tert-butyl N-2-amino-1-(3-nitro-1H-pyrazol-4-yl)ethylcarbamate)

- 1804660-84-1(3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-acetonitrile)

- 2229295-31-0(tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate)

- 89677-75-8(Benzamide, 2-iodo-4-nitro-)

- 2229008-09-5(1-2-(but-3-yn-1-yl)phenyl-1H-pyrazole)